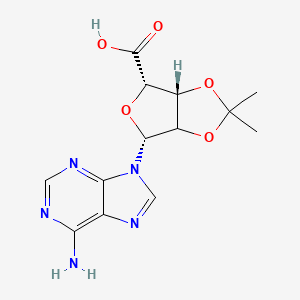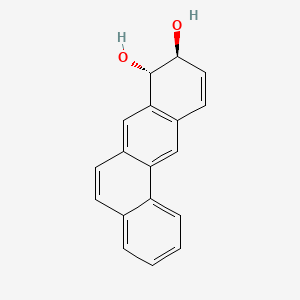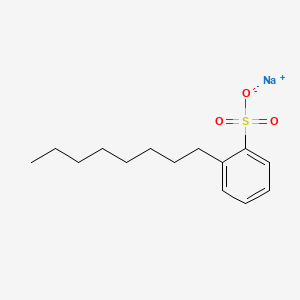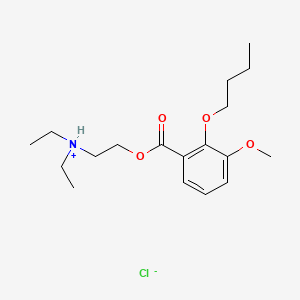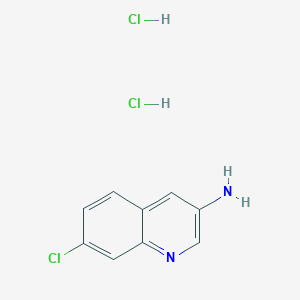
3-Amino-7-chloroquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-7-chloroquinoline dihydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloroquinoline dihydrochloride can be achieved through several methods. One common approach involves the use of 4-chloro-1-methyl-2-nitrobenzene as a starting material. The process includes the following steps :
Formylation Reaction: 4-chloro-1-methyl-2-nitrobenzene reacts with N,N-dimethylformamide dimethyl acetal to produce 4-chloro-2-nitrobenzaldehyde.
Cyclization Reaction: The 4-chloro-2-nitrobenzaldehyde undergoes cyclization with 3,3-diethoxypropionic acid ethyl ester to form 7-chloro-3-quinolinecarboxylic acid ethyl ester.
Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield 7-chloro-3-quinolinecarboxylic acid.
Curtius Rearrangement: The acid undergoes Curtius rearrangement with azidodiphenylphosphate to produce 3-tert-butyloxycarbonyl amino-7-chloroquinoline.
Deprotection: Finally, the tert-butyloxycarbonyl group is removed to obtain 3-Amino-7-chloroquinoline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is designed to be cost-effective, with high yields and easy scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-7-chloroquinoline dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The amino group allows for condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Schiff Bases: Formed through condensation reactions with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Amino-7-chloroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Amino-7-chloroquinoline dihydrochloride involves its interaction with biological targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound may also interact with DNA and enzymes, disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5,7-dichloroquinoline dihydrochloride
- 4-Amino-7-chloroquinoline
- 4-Amino-8-chloroquinoline
Uniqueness
3-Amino-7-chloroquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different levels of efficacy and selectivity in various applications .
Propriétés
Formule moléculaire |
C9H9Cl3N2 |
|---|---|
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
7-chloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H |
Clé InChI |
RUPLHGWAGAMBJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


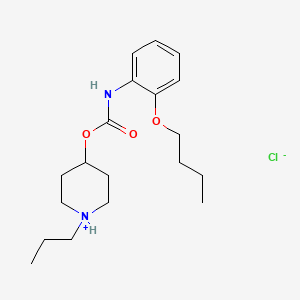
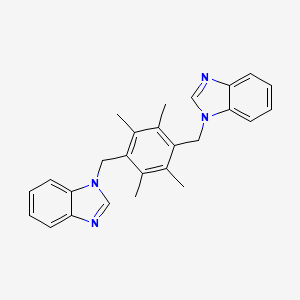
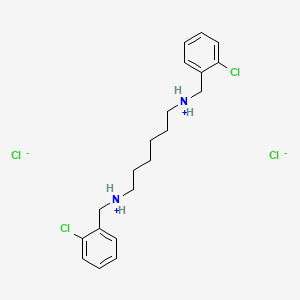
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
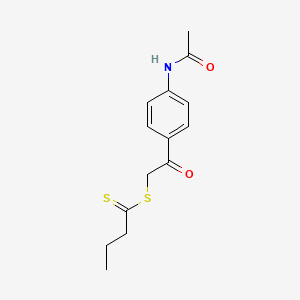
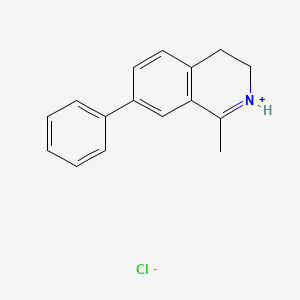
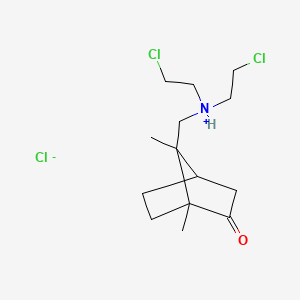

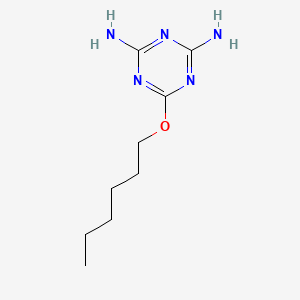
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
